Azatyrosine

Overview

Description

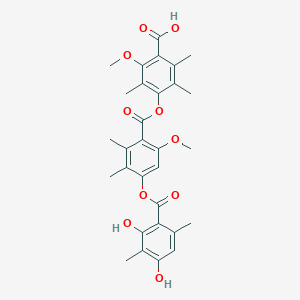

Azatyrosine is an antibiotic agent that has been isolated from Streptomyces chibanensis . It is known to exhibit selective cytotoxicity towards ras-transformed NIH3T3 rat fibroblast cells . Azatyrosine incorporates into cellular proteins to replace tyrosine, resulting in labile phosphorylation signals that interrupt tumour signalling pathways .

Molecular Structure Analysis

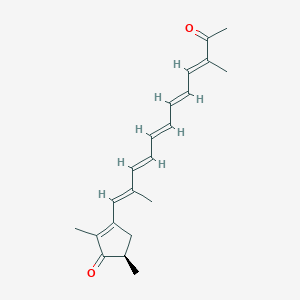

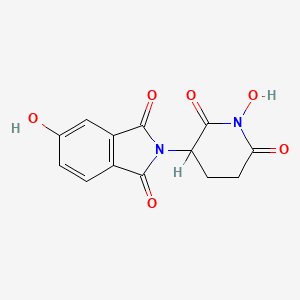

Azatyrosine has a molecular formula of C8H10N2O3 . It is a tyrosine analogue with a nitrogen atom replacing the carbon-2 atom of the phenol group . This alteration in the molecular structure of the proteins that include azatyrosine residues might be associated with the ability of azatyrosine to convert transformed cells to cells with a normal phenotype .Chemical Reactions Analysis

Azatyrosine is known to compete with and replace endogenous tyrosine during translation . The mechanisms by which the azatyrosinamide derivatives exert their effects differ from that of azatyrosine .Scientific Research Applications

Oncology: Targeting RAS-related Cancers

Azatyrosine has shown potential in oncology as a selective cytotoxic agent towards ras-transformed NIH3T3 rat fibroblast cells. It operates by incorporating into cellular proteins to replace tyrosine, disrupting tumor signaling pathways . This unique mechanism offers a new avenue for treating RAS-related cancers.

Neuroscience: Neuroprotective Effects

In neuroscience, Azatyrosine derivatives have been explored for their neuroprotective effects. Studies suggest that these compounds may play a role in protecting neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases .

Pharmacology: Inhibiting Histone Deacetylases

Azatyrosine-Phenylbutyric Hydroxamides, a derivative of Azatyrosine, act as histone deacetylase inhibitors. They have therapeutic effects on intestinal mucosa and do not affect the proliferation of cancer cells, unlike other inhibitors . This property is significant for developing new anti-inflammatory drugs targeting mucositis.

Molecular Biology: Enhancing Protein Synthesis

In molecular biology, Azatyrosine is used to produce alloproteins containing unnatural amino acids. A mutant Escherichia coli tyrosyl-tRNA synthetase has been developed to utilize Azatyrosine more efficiently than tyrosine, which can lead to the efficient production of Azatyrosine-containing alloproteins .

Biochemistry: Understanding Tyrosine Biochemistry

Azatyrosine has inspired novel applications in molecular design and synthesis, including chemical biology and bioconjugation. Its biochemical diversity is leveraged to understand pathophysiological implications and therapeutic interventions .

Chemistry: Synthesis of Biologically Active Compounds

Azatyrosine is used in the synthesis of various biologically active compounds, such as L-Dopa and ACE inhibitors. It serves as a building block for complex molecules with significant pharmacological activities .

Medicine: Reducing Blood Urea Toxicity

In medical applications, Azatyrosine is an active ingredient in urinary toxin reducers. It plays a role in decreasing blood urea toxicity, which is important for the treatment of Diabetic nephropathy (DN) .

Biotechnology: Applications in Psychrophilic Enzymes

Azatyrosine’s role in biotechnology is highlighted in the study of psychrophilic enzymes, where it contributes to the mining and screening of new enzymes and protein expression, promoting research on psychrophilic enzymes .

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSEGPJAXTSFZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azatyrosine | |

CAS RN |

58525-82-9 | |

| Record name | Azatyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058525829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZATYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XTS2H0JH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of azatyrosine?

A1: Azatyrosine exerts its effects by being incorporated into proteins in place of tyrosine. [, , ] This substitution is thought to alter protein structure and function, leading to the observed phenotypic reversion in transformed cells. []

Q2: Does azatyrosine directly interact with oncogenes like Ras?

A2: Research suggests that azatyrosine functions downstream of Ras, meaning it doesn't directly bind or inhibit Ras activity. [] Studies show that azatyrosine doesn't affect GTP binding to Ras or alter total Ras protein levels. [] Instead, it disrupts downstream signaling cascades. [, , , ]

Q3: How does azatyrosine affect downstream signaling pathways in transformed cells?

A3: Azatyrosine has been shown to inhibit the activation of c-Raf-1 kinase by oncogenic c-ErbB-2. [, ] This inhibition leads to the inactivation of AP-1, a transcription factor involved in cell proliferation and survival. []

Q4: Does azatyrosine influence the cytoskeleton of transformed cells?

A4: Yes, azatyrosine can restore the formation of actin stress fibers in c-erbB-2 transformed cells, a characteristic feature of normal cells. [] This effect is linked to the restoration of rhoB gene expression, a gene that regulates actin stress fiber formation. []

Q5: How does the effect of azatyrosine on non-transformed cells differ from that on transformed cells?

A5: Azatyrosine exhibits a degree of selectivity towards transformed cells. While it effectively inhibits the growth of ras-transformed cells, it has minimal effect on the growth of their non-transformed counterparts. [, ] This suggests a specific vulnerability in the altered signaling pathways of transformed cells.

Q6: What is the molecular formula and weight of azatyrosine?

A6: The molecular formula of azatyrosine is C8H9N3O3. Its molecular weight is 195.17 g/mol.

Q7: Is there any available spectroscopic data for azatyrosine?

A7: While the provided research articles don't delve into detailed spectroscopic characterization, standard techniques like NMR and mass spectrometry can be employed for structural elucidation.

Q8: What is known about the stability of azatyrosine under various conditions?

A8: The provided research articles primarily focus on the biological activity of azatyrosine and do not provide detailed information regarding its stability under various conditions.

Q9: Does azatyrosine exhibit any catalytic properties?

A9: Based on the provided research articles, azatyrosine does not appear to possess intrinsic catalytic activity. Its mode of action primarily involves its incorporation into proteins and subsequent alteration of their functions.

Q10: Have there been any computational studies to understand the interactions of azatyrosine with its targets?

A10: One study utilized structural modeling to investigate the interaction of azatyrosine with a mutant tyrosyl-tRNA synthetase. [] This modeling revealed the proximity of a mutated residue to a key aspartic acid involved in tyrosyl-adenylate binding, providing insights into the altered substrate specificity of the enzyme. []

Q11: How do structural modifications of azatyrosine affect its activity?

A11: Research on azatyrosine derivatives, specifically azatyrosinamides, indicates that structural modifications can significantly influence activity. [] The study highlighted that certain azatyrosinamides exhibited greater cytotoxicity against cancer cells compared to azatyrosine itself. [] Increased lipophilicity was suggested as a contributing factor to this enhanced activity. []

Q12: What is known about the absorption, distribution, metabolism, and excretion of azatyrosine?

A12: The provided articles primarily focus on the cellular and molecular mechanisms of azatyrosine and do not delve deeply into its pharmacokinetic profile.

Q13: What in vitro and in vivo models have been used to study azatyrosine's efficacy?

A13: Researchers have utilized various models to investigate azatyrosine's effects. In vitro studies commonly employ transformed cell lines like NIH3T3 cells transformed with different oncogenes (ras, raf, c-erbB-2). [, , , , , , , , , , , ] Xenograft models in nude mice have been used to assess tumor growth inhibition by azatyrosine and its derivatives. [, , ] Furthermore, Xenopus laevis oocytes have served as a model system to investigate the impact of azatyrosine on Ras-dependent cell maturation. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)

![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)